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Compound of Interest

Compound Name: alpha-Hydroxyolopatadine

CAS No.: 1331822-32-2

Cat. No.: B1146763

Get Quote

Executive Summary
-Hydroxyolopatadine (Chemical Name: (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-
dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid) is a primary oxidative metabolite and a
specified impurity of Olopatadine Hydrochloride. Structurally, it differs from the parent drug by
the presence of a hydroxyl group at the

-position of the acetic acid side chain.

Control of this species is critical for regulatory compliance (USP/EP limits typically <0.15%).

This guide provides a robust, scalable synthetic route designed for the generation of high-purity

reference standards (>98% HPLC) required for analytical method validation and toxicological

profiling.

Key Chemical Attributes:

CAS No: 1331668-21-3 (HCl salt)[1]

Molecular Formula:
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Molecular Weight: 353.41 g/mol (Free Base)

Stereochemistry: Z-isomer (olefin); Racemic at the

-hydroxy position (unless chirally resolved).

Retrosynthetic Analysis
The strategic disconnection relies on preserving the sensitive Z-alkene geometry while

introducing the polar

-hydroxy functionality. A convergent approach is adopted, utilizing a modified Wittig Olefination
on a pre-functionalized core.

Strategic Disconnections
C11=C1' Double Bond: Disconnected via Wittig reaction. This separates the molecule into

the Dibenzoxepinone Core and the Dimethylaminopropyl Side Chain.

-Hydroxy Acid Moiety: The glycolic acid side chain is prone to side reactions during the
strong base conditions of the Wittig reaction. Therefore, it is installed prior to olefination but
protected as a dioxolanone or silyl ether to prevent chelation or degradation.

Retrosynthetic Tree (DOT Visualization)
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Figure 1: Retrosynthetic strategy highlighting the convergent Wittig assembly.

Synthesis Protocols
The synthesis is divided into two phases: Construction of the

-hydroxy core (Phase A) and the Wittig Olefination (Phase B).

Phase A: Synthesis of the -Hydroxy Core
Objective: Transform the 2-carbaldehyde precursor into the protected

-hydroxy acid core. Precursor: 11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-carbaldehyde
(derived from Isoxepac via reduction/oxidation or formylation).

Step A1: Cyanosilylation and Hydrolysis
This step installs the
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-hydroxy acid functionality via a mandelic acid-type synthesis.

Reagents: Trimethylsilyl cyanide (TMSCN), ZnI

(catalyst), DCM, followed by HCl/AcOH.

Protocol:

Dissolve the aldehyde (1.0 eq) in anhydrous DCM under

.

Add ZnI

(0.1 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C.

Stir at RT for 4 hours (Monitor TLC for disappearance of aldehyde).

Hydrolysis: Concentrate the mixture. Redissolve in glacial acetic acid/conc. HCl (1:1) and

reflux for 2 hours to convert the nitrile to the carboxylic acid.

Workup: Pour into ice water, extract with EtOAc. Wash with brine, dry over Na

SO

.

Yield: ~75-80% of the

-hydroxy acid (racemic).

Step A2: Protection (Critical)
To survive the Wittig base, the hydroxyl and carboxyl groups are protected as an acetonide

(dioxolanone) or silyl ester/ether.

Chosen Method: Acetonide formation (2,2-dimethyl-1,3-dioxolan-4-one derivative).

Reagents: 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone.

Protocol: Reflux the
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-hydroxy acid in acetone/2,2-dimethoxypropane with p-TsOH for 6 hours. Neutralize with

, concentrate, and purify via silica gel chromatography.

Phase B: Wittig Olefination & Deprotection
Objective: Install the dimethylaminopropyl chain with Z-selectivity.

Step B1: Wittig Reaction
Reagents: [3-(Dimethylamino)propyl]triphenylphosphonium bromide (Wittig Salt), NaH (60%

dispersion) or n-BuLi, anhydrous THF.

Protocol:

Ylide Formation: In a flame-dried flask under Argon, suspend the Wittig salt (1.5 eq) in dry

THF. Cool to 0°C. Add NaH (3.0 eq) portion-wise (or n-BuLi dropwise). The solution turns

bright orange (ylide formation). Stir for 1 hour.

Addition: Add the Protected Core (from Step A2, 1.0 eq) dissolved in THF dropwise to the

ylide solution at 0°C.

Reaction: Allow to warm to RT and reflux for 8–12 hours. The Z/E ratio is typically favored

by unstabilized ylides and salt-free conditions, though Olopatadine synthesis often

requires careful optimization or subsequent isomerization.

Quench: Cool to 0°C, quench with water. Adjust pH to ~2 (to protonate the amine and

keep it in aqueous phase), wash with ether (removes

). Basify aqueous layer to pH 10, extract with EtOAc (extracts product).

Step B2: Global Deprotection
Reagents: 1N HCl, THF/Water.

Protocol:

Dissolve the intermediate in THF/1N HCl (1:1).

Stir at 40°C for 2 hours (cleaves the acetonide/protecting groups).
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Purification: The crude product is often a Z/E mixture. Purify via Preparative HPLC (C18,

Ammonium Formate buffer) to isolate the Z-isomer.

Salt Formation: Dissolve the free base in acetone, add conc. HCl dropwise to precipitate

-Hydroxyolopatadine Hydrochloride.

Characterization & Analytical Validation
Nuclear Magnetic Resonance (NMR)
The diagnostic signals distinguish the metabolite from the parent drug (Olopatadine).
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Nucleus

Chemical Shift
(

, ppm)

Multiplicity Assignment
Diagnostic
Note

H 5.65 t (J=7 Hz)
=CH-CH

-

Z-Alkene proton

(Characteristic)

H 4.95 s -CH(OH)- -Methine (Absent

in Olopatadine)

H 2.75 s (6H)

-N(CH

)

Dimethylamino

group

H 3.10-3.50 m
-CH

-N

Propyl chain

methylene

H 5.20 s (broad) -OH
-Hydroxyl (D

O exchangeable)

C 72.5 - C-OH
-Carbon (Shifted

from ~40 ppm in

parent)

C 174.2 - COOH Carboxylic Acid

Mass Spectrometry (HRMS)
Ionization: ESI (+)

Parent Ion [M+H]

: Calculated: 354.1705 | Observed: 354.1702

Fragment Ions:
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336.1 ([M+H] - H

O): Loss of hydroxyl group.

309.1 ([M+H] - COOH): Decarboxylation (common in

-hydroxy acids).

HPLC Purity Method[4]
Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

m)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: Acetonitrile

Gradient: 10% B to 60% B over 20 min.

Retention Time:

-Hydroxyolopatadine elutes earlier than Olopatadine (RRT ~0.85) due to increased polarity.

Pathway Visualization
Reaction Workflow
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Figure 2: Step-by-step synthetic workflow from the aldehyde precursor to the final salt.[2]

Scientific Integrity & Safety
Stereochemical Control: The Wittig reaction produces a mixture of E/Z isomers (typically

30:70 to 40:60). Isolation of the Z-isomer is mandatory for matching the pharmaceutical
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standard. Isomerization using UV light or acid catalysis can enrich the Z-isomer equilibrium.

Impurity Profile: The

-hydroxy impurity is a potential degradant under oxidative stress. Its synthesis allows for
"spiking" studies in stability testing.

Safety: TMSCN is highly toxic (cyanide source). All reactions involving TMSCN must be

performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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